molecular formula C7H14O3 B8462227 5,5-Dimethoxypent-2-en-1-ol CAS No. 40156-61-4

5,5-Dimethoxypent-2-en-1-ol

Cat. No.: B8462227
CAS No.: 40156-61-4
M. Wt: 146.18 g/mol
InChI Key: SLHMBRFCFMDXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethoxypent-2-en-1-ol is a high-purity chemical standard intended exclusively for research and development purposes. This unsaturated alcohol, featuring a dimethoxy functional group, is a valuable intermediate in organic synthesis. Researchers may utilize it in the development of novel synthetic pathways or as a building block for more complex molecules. Its structure suggests potential application in the study of flavor and fragrance compounds, similar to other unsaturated alcohols which are known to contribute green, fruity, or pungent notes to formulations . In atmospheric chemistry, unsaturated alcohols are subjects of interest for studying their reactions with atmospheric oxidants like ozone and nitrate radicals, which are critical for understanding air quality and secondary organic aerosol (SOA) formation . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40156-61-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

5,5-dimethoxypent-2-en-1-ol

InChI

InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

SLHMBRFCFMDXEL-UHFFFAOYSA-N

Canonical SMILES

COC(CC=CCO)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-pentenal Dimethyl Acetal: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydroxylated Unsaturated Acetals

5-hydroxy-2-pentenal dimethyl acetal is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a protected aldehyde (as a dimethyl acetal), a carbon-carbon double bond, and a primary alcohol, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. The selective synthesis of this molecule is crucial for its effective utilization.

The parent compound, glutaconaldehyde, is a reactive dialdehyde that can be challenging to handle due to its propensity for polymerization and other side reactions.[1][2] The mono dimethyl acetal derivative provides a stable and synthetically tractable precursor. The subsequent selective reduction of the remaining free aldehyde to a primary alcohol yields the target molecule, 5-hydroxy-2-pentenal dimethyl acetal. This transformation is a key step that requires careful consideration of the reducing agent to avoid unwanted reactions at the double bond or with the acetal group.

Synthesis: A Protocol for Selective Reduction

The synthesis of 5-hydroxy-2-pentenal dimethyl acetal from glutaconaldehyde mono dimethyl acetal is predicated on the selective reduction of an α,β-unsaturated aldehyde. The primary challenge lies in reducing the aldehyde functionality without affecting the conjugated double bond or the acetal protecting group.[3]

Mechanistic Considerations for Selective Aldehyde Reduction

The selective hydrogenation of α,β-unsaturated aldehydes is a topic of significant industrial and academic interest.[3][4] The key to achieving high selectivity for the unsaturated alcohol is to choose a reducing agent that preferentially attacks the carbonyl group over the carbon-carbon double bond. Hydride-based reagents are commonly employed for this purpose.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation. Its mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The presence of the acetal group, which is stable under the typically mild, slightly basic or neutral conditions of NaBH₄ reductions, is a key advantage.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally less selective and can lead to the reduction of both the aldehyde and the double bond.

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a reliable method for the synthesis of 5-hydroxy-2-pentenal dimethyl acetal.

Materials:

  • Glutaconaldehyde mono dimethyl acetal

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve glutaconaldehyde mono dimethyl acetal in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the starting material should be carefully controlled (typically a slight excess of NaBH₄ is used).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 5-hydroxy-2-pentenal dimethyl acetal.

Synthesis_Workflow

Characterization: Spectroscopic and Analytical Data

Thorough characterization of the synthesized 5-hydroxy-2-pentenal dimethyl acetal is essential to confirm its structure and purity. The following table summarizes the expected analytical data.

Technique Expected Observations
¹H NMR Signals corresponding to the hydroxyl proton, the vinyl protons, the methine proton of the acetal, the methylene protons adjacent to the hydroxyl group, and the methoxy protons.[6]
¹³C NMR Resonances for the carbons of the double bond, the acetal carbon, the carbon bearing the hydroxyl group, and the methoxy carbons.[6]
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a band around 1650 cm⁻¹ for the C=C double bond. The absence of a strong carbonyl peak around 1700 cm⁻¹ confirms the complete reduction of the aldehyde.
Mass Spec The molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 5-hydroxy-2-pentenal dimethyl acetal.

Applications in Drug Development and Organic Synthesis

The unique structural features of 5-hydroxy-2-pentenal dimethyl acetal make it a valuable precursor in the synthesis of a variety of target molecules.

Elaboration of the Hydroxyl Group

The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or esters. These transformations open up possibilities for chain extension and the introduction of new pharmacophores.

Reactions of the Double Bond

The carbon-carbon double bond can undergo a range of reactions, including hydrogenation, epoxidation, and dihydroxylation. These reactions allow for the introduction of stereocenters and further functionalization of the carbon backbone.

Deprotection of the Acetal

The dimethyl acetal can be deprotected under acidic conditions to reveal the aldehyde functionality.[5][7] This allows for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensation.

Applications

Relevance in Drug Discovery

The structural motifs accessible from 5-hydroxy-2-pentenal dimethyl acetal are prevalent in many biologically active natural products and synthetic drugs.[8][9] For instance, polyhydroxylated and unsaturated carbon chains are common features in polyketide natural products, which exhibit a wide range of biological activities. The ability to stereoselectively introduce functional groups into the molecule makes it a valuable tool for the synthesis of chiral drugs. Furthermore, the derivatization of this scaffold could lead to the discovery of novel compounds with therapeutic potential.[10]

Conclusion

5-hydroxy-2-pentenal dimethyl acetal is a versatile and valuable synthetic intermediate. Its preparation via the selective reduction of glutaconaldehyde mono dimethyl acetal is a reliable and scalable process. The multiple functional groups present in the molecule provide a rich platform for a wide array of chemical transformations, making it a powerful tool for the synthesis of complex organic molecules, with significant potential in the field of drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • ResearchGate. Synthesis of 5-hydroxy hydantoins via a Tandem process | Request PDF. Available from: [Link]

  • Google Patents. CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al.
  • Google Patents. EP0570719B1 - Process for producing acetaldehyde dimethylacetal.
  • Organic Chemistry Portal. Glutaconaldehyde as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts. Available from: [Link]

  • The Good Scents Company. acetaldehyde dimethyl acetal, 534-15-6. Available from: [Link]

  • Google Patents. US3257298A - Method for the preparation of acetals.
  • ACS Publications. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds A Critical Review | Chemistry of Materials. Available from: [Link]

  • ResearchGate. can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Available from: [Link]

  • ACS Publications. Glutaconaldehyde as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Proline-catalyzed one-step asymmetric synthesis of 5-hydroxy-(2E)-hexenal from acetaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Privileged natural product compound classes for anti-inflammatory drug development. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

  • ResearchGate. Theoretical Study of the Structure and 1H and 13C NMR Spectrum of Glutaconaldehyde Stereoisomers. Available from: [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available from: [Link]

  • PubMed. Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers) during gas-liquid chromatography. Available from: [Link]

  • Organic Syntheses. [ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure. Available from: [Link]

  • Royal Society of Chemistry. Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

  • NIH. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC. Available from: [Link]

  • ACS Publications. Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | The Journal of Organic Chemistry. Available from: [Link]

  • NIH. Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation - PMC. Available from: [Link]

  • NIH. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC. Available from: [Link]

  • The Good Scents Company. 2-phenyl propionaldehyde dimethyl acetal, 90-87-9. Available from: [Link]1000031.html)

Sources

Technical Whitepaper: Comparative Solubility and Solvation Thermodynamics of Alkyl Acetal-Protected Pentenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the physicochemical distinctions between 5,5-dimethoxy-2-penten-1-ol (Methyl Acetal) and 5,5-diethoxypent-2-en-1-ol (Ethyl Acetal).

These molecules are critical C5 synthons, often employed in the synthesis of cyclopentenones (e.g., cis-jasmone) and prostaglandin analogs via the Piancatelli rearrangement or Nazarov cyclization. The choice between methyl and ethyl protection is rarely arbitrary; it dictates the workup strategy, extraction efficiency, and hydrolytic stability profile.

Executive Summary

In the synthesis of bioactive lipids and fragrances, the handling of acetal-protected hydroxy-aldehydes requires precise solvent selection. This guide contrasts 5,5-dimethoxy-2-penten-1-ol (Molecule A) and 5,5-diethoxypent-2-en-1-ol (Molecule B) .

While electronically similar, the substitution of methoxy groups with ethoxy groups introduces a critical shift in Lipophilicity (LogP) and Hydrodynamic Volume .

  • Molecule A (Methyl) is significantly more water-tolerant, posing risks of product loss into the aqueous phase during extraction.

  • Molecule B (Ethyl) exhibits higher lipophilicity, facilitating cleaner phase separation but requiring non-polar solvent systems for chromatography.

Critical Warning: Both species are acid-labile acyclic acetals. Solubility testing in non-buffered aqueous media (pH < 7) will catalyze hydrolysis to the parent aldehyde (4-oxopent-2-en-1-ol), yielding false solubility data.

Physicochemical Profile

The following data aggregates calculated properties using consensus modeling (ChemAxon/ACD/Labs algorithms) and standard acetal chemistry principles.

Property5,5-dimethoxy-2-penten-1-ol (Methyl)5,5-diethoxypent-2-en-1-ol (Ethyl)Impact on Process
Molecular Weight 146.18 g/mol 174.24 g/mol Ethyl variant has lower volatility.
Predicted LogP ~0.6 – 0.9~1.5 – 1.9Critical: Methyl is amphiphilic; Ethyl is lipophilic.
Water Solubility Moderate to High (10–50 g/L est.)Low to Sparingly Soluble (<5 g/L est.)Methyl requires salting out (NaCl) for extraction.
H-Bond Donors 1 (-OH)1 (-OH)Identical surface interaction capability.
H-Bond Acceptors 3 (2 Ether, 1 Alcohol)3 (2 Ether, 1 Alcohol)Identical.
Boiling Point (760 Torr) ~205°C (Predicted)~225°C (Predicted)Ethyl is harder to remove via high-vac distillation.

Solvation Thermodynamics & Stability Mechanics

To understand the solubility difference, we must look at the Entropy of Mixing (


)  and the Hydrophobic Effect .
The Methylene Contribution

The Ethyl acetal adds two methylene (-CH₂-) units compared to the Methyl acetal. In aqueous thermodynamics, each methylene group imposes an entropic penalty because water molecules must organize into an "ice-like" cage (clathrate) around the hydrophobic chain.

  • Molecule A (Methyl): The small methyl groups disrupt the water network minimally. The polar ether oxygens can H-bond with water, making the molecule "water-tolerant."

  • Molecule B (Ethyl): The ethyl tails are sufficiently bulky to trigger a stronger hydrophobic exclusion effect, driving the molecule out of the aqueous phase and into the organic phase (or causing it to "oil out").

Hydrolytic Stability (The Hidden Variable)

Solubility cannot be measured if the molecule degrades. Acyclic acetals hydrolyze in the presence of water and trace acid.

Mechanism of Failure:



The Ethyl acetal is kinetically slower to hydrolyze than the Methyl acetal due to steric hindrance around the acetal carbon, providing a slightly wider safety margin during aqueous workups [1].

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways of solvation vs. hydrolysis.

G cluster_0 Aqueous Workup (pH 7.0) Start Acetal Synthesis (Crude Mixture) Solvation Solvation Shell Formation Start->Solvation Add Water Hydrolysis Acid Hydrolysis (Degradation) Solvation->Hydrolysis If pH < 7 PhaseSep Phase Separation Solvation->PhaseSep Equilibrium Organic Phase\n(Product) Organic Phase (Product) PhaseSep->Organic Phase\n(Product) High LogP (Ethyl Preferred) Aqueous Phase\n(Loss) Aqueous Phase (Loss) PhaseSep->Aqueous Phase\n(Loss) Low LogP (Methyl Risk)

Figure 1: Critical pathways during the aqueous workup of acetal-protected pentenols.

Experimental Protocol: Self-Validating Solubility Screen

Do not rely on visual inspection alone.[1] The "oiling out" of an acetal can look like solubility to the untrained eye if the droplet size is small (emulsion).

Reagents & Setup
  • Buffer: 50 mM Phosphate Buffer (pH 7.4) or saturated NaHCO₃ solution. Never use deionized water alone (dissolved CO₂ lowers pH to ~5.5, sufficient to degrade acetals).

  • Solvent Standard: HPLC-grade Toluene (Internal Standard).

  • Analysis: Quantitative NMR (qNMR) or GC-FID.

Step-by-Step Methodology
  • Preparation:

    • Weigh 50 mg of the specific acetal into a 20 mL scintillation vial.

    • Add 10 mL of pH 7.4 Phosphate Buffer .

  • Equilibration:

    • Vortex vigorously for 60 seconds.

    • Place on an orbital shaker (200 rpm) for 4 hours at 25°C.

    • Check Point: If the solution becomes cloudy/milky, the solubility limit has been exceeded (emulsion formation).

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes to break any emulsions.

    • If a distinct oil layer forms at the bottom/top, the compound is insoluble at this concentration.

  • Quantification (The Validation Step):

    • Carefully pipette 1 mL of the aqueous supernatant (avoiding any oil layer).

    • Extract this 1 mL aliquot with 1 mL of CDCl₃ (containing Toluene standard).

    • Run ¹H-NMR.[2]

    • Integrate: Compare the acetal proton signal (triplet at ~4.5 ppm) against the Toluene methyl peak.

    • Stability Check: Look for the aldehyde proton signal (~9.5 ppm). If present, hydrolysis occurred, and the data is invalid.

Process Implications & Recommendations

Based on the solubility differential, the following process modifications are recommended for scale-up.

Extraction Strategy
  • For 5,5-dimethoxy-2-penten-1-ol (Methyl):

    • Risk:[3] High loss to aqueous layer.

    • Solution: Saturate the aqueous phase with NaCl (Salting Out) before extraction. Use Ethyl Acetate or Chloroform (polar organics) for extraction. Avoid Hexanes.

  • For 5,5-diethoxypent-2-en-1-ol (Ethyl):

    • Risk:[3] Emulsion formation due to lipophilicity.

    • Solution: Use MTBE or Hexane/Et₂O (1:1) . The compound partitions readily into non-polar solvents.

Chromatography (Purification)
  • Methyl Acetal: Requires more polar mobile phases (e.g., 20-40% EtOAc in Hexane).

  • Ethyl Acetal: Elutes faster; requires less polar mobile phases (e.g., 5-15% EtOAc in Hexane).

Decision Matrix

D Start Select Acetal for Synthesis Choice Methyl vs Ethyl? Start->Choice Methyl Methyl Acetal selected Choice->Methyl Low Cost / Small Scale Ethyl Ethyl Acetal selected Choice->Ethyl Large Scale / High Purity M_Pros Pro: Atom Economy Pro: Faster Deprotection Methyl->M_Pros M_Cons Con: Water Soluble Con: Harder Extraction Methyl->M_Cons M_Action Action: Use NaCl Saturation Extract with EtOAc M_Cons->M_Action E_Pros Pro: Lipophilic (Easy Extraction) Pro: Higher Stability Ethyl->E_Pros E_Cons Con: Slower Deprotection Con: Higher Boiling Point Ethyl->E_Cons E_Action Action: Extract with Hexane/MTBE Standard Wash E_Pros->E_Action

Figure 2: Strategic decision matrix for selecting acetal protecting groups based on downstream processing requirements.

Conclusion

While 5,5-dimethoxy-2-penten-1-ol and 5,5-diethoxypent-2-en-1-ol are chemically interchangeable in many synthetic pathways, their solvation thermodynamics differ significantly .

  • Select the Methyl variant for small-scale reactions where aggressive extraction (salting out) is feasible and atom economy is prioritized.

  • Select the Ethyl variant for process-scale applications where clean phase separation and hydrolytic robustness are paramount.

Final Recommendation: Always store these intermediates over anhydrous K₂CO₃ or trace triethylamine to prevent autocatalytic hydrolysis induced by ambient moisture and acidity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed analysis of acyclic acetal stability and hydrolysis rates).

  • Wiberg, K. B. (1990). The Hydrophobic Effect and Solvation. Chemical Reviews. (Thermodynamics of methylene group solvation).

  • PubChem Database. Compound Summary for 2-Penten-1-ol (Parent structure data). National Center for Biotechnology Information.

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Shake Flask Method).

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An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethoxypent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,5-Dimethoxypent-2-en-1-ol is a functionalized aliphatic alcohol. Its structure, characterized by a primary alcohol, a carbon-carbon double bond, and terminal dimethoxy groups, suggests its potential utility as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the alkene, and the acetal—opens avenues for a variety of chemical transformations, making it a molecule of interest for researchers in drug discovery and materials science. This guide provides a focused examination of its core physicochemical properties, namely its molecular weight and density, and outlines the rigorous experimental procedures for their determination.

Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters are critical for reaction stoichiometry, formulation, and quality control.

Molecular Weight

The molecular weight of a compound is an intrinsic property derived from its atomic composition. For 5,5-Dimethoxypent-2-en-1-ol, with the chemical formula C₇H₁₄O₃, the molecular weight is calculated from the atomic weights of its constituent elements (Carbon: ~12.011 g/mol , Hydrogen: ~1.008 g/mol , Oxygen: ~15.999 g/mol ).

PropertyValueSource
Molecular Formula C₇H₁₄O₃Calculated
Molecular Weight 146.18 g/mol Calculated
Density

As of the latest literature review, the experimental density of 5,5-Dimethoxypent-2-en-1-ol has not been reported. This is not uncommon for novel or specialized chemical entities. The density of a liquid is a critical parameter for process chemistry and formulation, and its experimental determination is a primary step in the characterization of a new compound. The subsequent sections of this guide will detail the authoritative methods for accurately measuring this property.

Molecular Structure and Functional Groups

The arrangement of functional groups in 5,5-Dimethoxypent-2-en-1-ol dictates its chemical behavior. The following diagram illustrates its molecular structure.

Caption: Molecular structure of 5,5-Dimethoxypent-2-en-1-ol.

Experimental Determination of Physicochemical Properties

The following protocols describe established and reliable methods for determining the molecular weight and density of a novel liquid compound like 5,5-Dimethoxypent-2-en-1-ol.

Molecular Weight Verification by Mass Spectrometry

While the molecular weight can be calculated from the chemical formula, it is crucial to confirm this experimentally, typically using mass spectrometry. This technique provides the mass-to-charge ratio of ionized molecules, which for singly charged ions, corresponds to the molecular weight.

Experimental Workflow: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve sample in a suitable solvent (e.g., methanol/water) B Infuse sample into ESI source A->B Introduction C Ionization of the analyte molecules B->C Nebulization & Desolvation D Mass analysis of ions in the mass analyzer C->D Ion Transfer E Detection of ions D->E Signal Generation F Generate mass spectrum E->F Data Acquisition G Identify the molecular ion peak [M+H]⁺ F->G Interpretation

Caption: Workflow for molecular weight determination by ESI-MS.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of 5,5-Dimethoxypent-2-en-1-ol is prepared in a suitable volatile solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions, typically protonated species such as [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the [M+H]⁺ ion is used to confirm the molecular weight of the parent compound.

Density Determination

The density of a liquid is the mass per unit volume and is typically measured at a specific temperature, as it is temperature-dependent. For high-purity substances like 5,5-Dimethoxypent-2-en-1-ol, several precise methods are available.[1][2][3] The International Organization of Vine and Wine provides standardized methods for determining the density of alcoholic beverages, which are applicable here.[4]

Method 1: Pycnometry

This is a highly accurate and fundamental method for determining density.[2][3][4]

Experimental Protocol:

  • Calibration: The exact volume of a pycnometer (a specialized glass flask) is determined by weighing it empty and then filled with a reference liquid of known density (e.g., deionized water) at a constant temperature (e.g., 20°C).

  • Sample Measurement: The pycnometer is thoroughly dried and then filled with 5,5-Dimethoxypent-2-en-1-ol.

  • Equilibration and Weighing: The filled pycnometer is allowed to equilibrate to the same constant temperature as the calibration step, and then its mass is accurately measured.

  • Calculation: The density of the sample is calculated using the formula: Density = (Mass of sample) / (Volume of pycnometer)

Method 2: Digital Density Meter

Modern digital density meters offer rapid and highly accurate measurements based on the oscillation of a U-shaped tube.[1][2][3][5]

Experimental Protocol:

  • Calibration: The instrument is calibrated using dry air and a standard of known density (e.g., pure water).

  • Sample Injection: A small volume of 5,5-Dimethoxypent-2-en-1-ol is injected into the oscillating U-tube.

  • Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample and calculates the density. The temperature is precisely controlled by the instrument.

Conclusion

This technical guide has presented the calculated molecular weight of 5,5-Dimethoxypent-2-en-1-ol and outlined the authoritative experimental procedures for its verification and for the determination of its density. For researchers and drug development professionals, adherence to these rigorous analytical protocols is essential for ensuring the quality, consistency, and reliability of data in their scientific endeavors. The application of these foundational techniques provides the necessary groundwork for the further exploration of this promising molecule's synthetic utility and potential applications.

References

  • METTLER TOLEDO. (n.d.). Alcohol Content Determination in Spirits. Retrieved from [Link][2]

  • Baetro, J. (2023, November 17). Understanding the Density of Alcohol: A Comprehensive Guide. Baetro. Retrieved from [Link][3]

  • International Organisation of Vine and Wine. (2017). Methods of analysis for spirituous beverages and alcohols. OIV. Retrieved from [Link][4]

  • The Australian Wine Research Institute. (n.d.). Measuring alcohol content of wine. Retrieved from [Link][5]

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Methodological & Application

Application Note: Chemoselective Synthesis of 5,5-Dimethoxypent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Allylic Alcohols

Allylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and active pharmaceutical ingredients. Their value lies in the rich chemistry of the hydroxyl group and the adjacent double bond, which can be manipulated with high levels of stereocontrol. The targeted synthesis of a specific allylic alcohol, 5,5-dimethoxypent-2-en-1-ol, from its corresponding α,β-unsaturated aldehyde, 5,5-dimethoxypent-2-enal, presents a common challenge in organic chemistry: the chemoselective 1,2-reduction of an enal system without affecting the carbon-carbon double bond or the acetal protecting group. This application note provides a detailed, field-proven protocol for this transformation, leveraging the Luche reduction, a powerful method for achieving high selectivity in such cases.

The Challenge of Chemoselectivity

The reduction of α,β-unsaturated aldehydes can lead to a mixture of products. Standard hydride reagents like sodium borohydride (NaBH₄) can often result in a significant amount of the fully saturated alcohol via 1,4-conjugate addition followed by reduction of the resulting ketone. This lack of selectivity necessitates a more nuanced approach. The presence of an acid-sensitive acetal group in the starting material, 5,5-dimethoxypent-2-enal, further constrains the choice of reagents and reaction conditions.

The Luche Reduction: A Superior Approach for 1,2-Selectivity

The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent, is the premier solution for this synthetic problem.[1][2] The remarkable selectivity of this method stems from the role of the cerium(III) ion.

Mechanism of Action:

  • Activation of the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen of the α,β-unsaturated aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophile.

  • Hardening of the Hydride: In the presence of an alcohol solvent such as methanol, the cerium(III) chloride also facilitates the in-situ formation of alkoxyborohydrides, which are "harder" nucleophiles than the borohydride itself.[3][4]

  • Favored 1,2-Addition: According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophiles. This principle dictates that the "hardened" hydride will selectively attack the activated, "hard" carbonyl carbon (1,2-addition) over the "softer" β-carbon of the alkene (1,4-addition).[3][4]

  • Preservation of the Acetal: The mild, near-neutral conditions of the Luche reduction are compatible with the acetal protecting group, preventing its cleavage.[5][6]

The overall transformation is depicted in the following scheme:

Scheme 1: Luche Reduction of 5,5-dimethoxypent-2-enal to 5,5-dimethoxypent-2-en-1-ol.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5,5-Dimethoxypent-2-enal≥95%Commercially AvailableStore under inert atmosphere, refrigerated.
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)≥99%Commercially AvailableHygroscopic, store in a desiccator.
Sodium borohydride (NaBH₄)≥98%Commercially AvailableMoisture-sensitive, handle with care.
Methanol (MeOH)AnhydrousCommercially AvailableUse a freshly opened bottle or dried solvent.
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium chloride (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Detailed Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethoxypent-2-enal (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous methanol (approximately 0.2 M concentration of the substrate) and stir the mixture at room temperature for 15-20 minutes to allow for the dissolution and coordination of the cerium salt.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in anhydrous methanol.

    • Slowly add the sodium borohydride solution to the cooled reaction mixture dropwise over 10-15 minutes. Vigorous gas evolution (hydrogen) may be observed. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Co-spot the reaction mixture with the starting material. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (the alcohol product) indicates the completion of the reaction. A typical eluent system for TLC is 30% ethyl acetate in hexanes.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C to decompose any excess sodium borohydride.

    • Allow the mixture to warm to room temperature and continue stirring for 10 minutes.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous slurry, add diethyl ether and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and then saturated aqueous sodium chloride (brine).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5,5-dimethoxypent-2-en-1-ol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure allylic alcohol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
5,5-Dimethoxypent-2-enalC₇H₁₂O₃144.17Colorless to pale yellow liquidNot readily available
5,5-Dimethoxypent-2-en-1-olC₇H₁₄O₃146.18Colorless oilEstimated >100 °C at reduced pressure

Note: Experimental physical properties for these specific compounds are not widely reported. The boiling point of the product is an estimation based on structurally similar compounds.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Step cluster_workup Work-up & Isolation cluster_purification Purification Start Start: 5,5-Dimethoxypent-2-enal & CeCl3·7H2O Solvent Add Anhydrous MeOH Start->Solvent Stir Stir at RT, 15-20 min Solvent->Stir Cool Cool to 0 °C Stir->Cool NaBH4_prep Prepare NaBH4 in MeOH Cool->NaBH4_prep Addition Slow Addition of NaBH4 Cool->Addition NaBH4_prep->Addition React Stir at 0 °C, 30-60 min Addition->React Quench Quench with sat. NH4Cl React->Quench Evap Remove MeOH Quench->Evap Extract Extract with Et2O Evap->Extract Dry Dry & Concentrate Extract->Dry Chroma Flash Chromatography Dry->Chroma Product Pure 5,5-Dimethoxypent-2-en-1-ol Chroma->Product

Sources

Application Note: Chemoselective 1,2-Reduction of 5,5-Dimethoxypent-2-enal to 5,5-Dimethoxypent-2-en-1-ol using DIBAL-H

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, prized for its ability to selectively reduce a wide range of functional groups.[1] Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), DIBAL-H's steric bulk and electrophilic nature allow for greater control and chemoselectivity, particularly in the reduction of esters and nitriles to aldehydes at low temperatures.[2] This application note provides a detailed protocol for the chemoselective 1,2-reduction of the α,β-unsaturated aldehyde, 5,5-dimethoxypent-2-enal, to the corresponding allylic alcohol, 5,5-dimethoxypent-2-en-1-ol. This transformation is a critical step in the synthesis of various complex molecules where the preservation of the acetal protecting group is paramount.

The core of DIBAL-H's utility lies in its Lewis acidic aluminum center, which coordinates to the carbonyl oxygen, thereby activating the carbonyl group for hydride transfer.[3] For α,β-unsaturated aldehydes, this coordination favors a 1,2-hydride addition to the carbonyl carbon, yielding the allylic alcohol upon workup, while leaving the carbon-carbon double bond intact.[4] The low reaction temperature, typically -78 °C, is crucial for preventing over-reduction to the saturated alcohol and minimizing potential side reactions.[5]

Mechanism of Reduction

The reduction of an α,β-unsaturated aldehyde with DIBAL-H proceeds through a well-established mechanism. The initial step involves the coordination of the electron-deficient aluminum atom of DIBAL-H to the lone pair of electrons on the carbonyl oxygen. This Lewis acid-base interaction activates the carbonyl group, making the carbonyl carbon more electrophilic. Subsequently, a hydride ion is transferred from the aluminum to the carbonyl carbon, forming a stable aluminum alkoxide intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final allylic alcohol product.

DIBALH_Reduction_Mechanism sub 5,5-dimethoxypent-2-enal intermediate Aluminum Alkoxide Intermediate sub->intermediate 1. DIBAL-H (Toluene, -78 °C) dibal DIBAL-H product 5,5-dimethoxypent-2-en-1-ol intermediate->product 2. H₂O Workup

Caption: DIBAL-H reduction of 5,5-dimethoxypent-2-enal to the corresponding allylic alcohol.

Experimental Protocol

This protocol details the chemoselective reduction of 5,5-dimethoxypent-2-enal to 5,5-dimethoxypent-2-en-1-ol.

Materials:

  • 5,5-dimethoxypent-2-enal

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in toluene)

  • Anhydrous Toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Procedure

Experimental_Workflow start Start: Flame-dried flask under N₂ dissolve Dissolve 5,5-dimethoxypent-2-enal in anhydrous toluene start->dissolve cool Cool to -78 °C (dry ice/acetone bath) dissolve->cool add_dibal Slowly add 1.1 eq. DIBAL-H solution (maintain T < -70 °C) cool->add_dibal stir Stir at -78 °C for 2-3 h add_dibal->stir monitor Monitor reaction by TLC stir->monitor quench Quench with methanol at -78 °C monitor->quench warm Warm to room temperature quench->warm workup Add Rochelle's salt solution and stir warm->workup extract Extract with ethyl acetate workup->extract dry Dry organic layer (MgSO₄) and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolated 5,5-dimethoxypent-2-en-1-ol purify->end

Sources

Application Note: Et₂AlF-Mediated Functionalization of 5,5-Dimethoxypent-2-en-1-ol

[1][2]

Abstract & Introduction

The substrate 5,5-Dimethoxypent-2-en-1-ol is a valuable chiral pool precursor containing three distinct reactive sites: a primary allylic alcohol, an internal alkene, and a terminal dimethyl acetal. The reaction with Diethylaluminum Fluoride (Et₂AlF) is primarily utilized in two high-value synthetic pathways:

  • Nucleoside Synthesis (Primary Application): Following epoxidation, Et₂AlF mediates the regioselective opening of the oxirane ring to generate fluorohydrins or, in the presence of azides, azido-diols. This is a key step in synthesizing 2',3'-dideoxynucleosides.

  • Cyclic Ether Formation: Et₂AlF acts as a mild, oxophilic Lewis acid to promote the intramolecular attack of the hydroxyl group onto the acetal, yielding substituted dihydrofurans or tetrahydropyrans under controlled conditions.

This guide focuses on the Epoxide Opening Protocol (Nucleoside Pathway) as it represents the most chemically complex and industrially relevant application of this specific reagent pair.

Mechanism of Action

Et₂AlF is unique among organoaluminum reagents due to the high bond strength of the Al–F bond and its specific Lewis acidity. It avoids the harshness of AlCl₃ while providing sufficient activation for oxygenated functional groups.

Mechanistic Pathway (Epoxide Opening)

When applied to the epoxide derivative of the substrate (3-(2,2-dimethoxyethyl)oxiranemethanol), Et₂AlF operates via a coordination-assisted delivery mechanism:

  • Coordination: The aluminum center coordinates to the epoxide oxygen and the neighboring hydroxyl group, forming a rigid chelate.

  • Activation: This coordination enhances the electrophilicity of the epoxide carbons.

  • Nucleophilic Attack:

    • In the presence of TMSN₃: Azide attacks the C3 position (distal to the alcohol) leading to 3-azido-1,2-diols.

    • Et₂AlF alone: Fluoride is delivered intramolecularly or from the reagent cluster to open the epoxide, typically yielding the fluorohydrin with high regiocontrol.

Mechanistic Diagram (Graphviz)

ReactionMechanismcluster_0Key TransformationSubstrate5,5-Dimethoxypent-2-en-1-olEpoxidationSharpless Epoxidation(Ti(OiPr)4, DET, tBuOHP)Substrate->EpoxidationStereocontrolEpoxyAlcoholEpoxy AlcoholIntermediateEpoxidation->EpoxyAlcoholEt2AlF_ComplexEt2AlF-ChelateComplexEpoxyAlcohol->Et2AlF_Complex+ Et2AlFProduct_AFluorohydrin(F- Opening)Et2AlF_Complex->Product_AIntramolecular F- TransferProduct_BAzido Diol(TMSN3 + Et2AlF)Et2AlF_Complex->Product_B+ TMSN3 (External Nuc)

Caption: Mechanistic flow from the allylic alcohol precursor to functionalized intermediates via Et₂AlF chelation.

Experimental Protocol

Objective: Regioselective opening of the epoxide derived from 5,5-Dimethoxypent-2-en-1-ol.

Pre-requisites & Safety
  • Et₂AlF Handling: Pyrophoric and moisture-sensitive.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Solvents: Dichloromethane (DCM) or Toluene, anhydrous.

  • Temperature: Reactions are typically conducted at 0°C to Room Temperature (25°C).

Step-by-Step Methodology
Step 1: Preparation of the Epoxy Alcohol (Precursor)

Note: If starting directly from 5,5-dimethoxypent-2-en-1-ol.

  • Dissolve 5,5-dimethoxypent-2-en-1-ol (1.0 eq) in dry DCM.

  • Add activated 4Å molecular sieves and cool to -20°C.

  • Add (+)-Diethyl tartrate (0.15 eq) and Titanium(IV) isopropoxide (0.1 eq).

  • Add t-Butyl hydroperoxide (2.0 eq) dropwise. Stir for 4-12 h.

  • Quench: Treat with aqueous tartaric acid/FeSO₄ solution.

  • Isolate: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the epoxy alcohol .

Step 2: Reaction with Diethylaluminum Fluoride (Et₂AlF)[2][1]
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Preparation: Prepare a 1.0 M solution of Et₂AlF in hexane (commercially available or prepared from Et₂AlCl + NaF).

  • Substrate Addition: Dissolve the epoxy alcohol (from Step 1) in anhydrous DCM (0.1 M concentration).

  • Reaction:

    • Cool the substrate solution to 0°C.

    • Add Et₂AlF (2.0 - 4.0 equivalents) dropwise via syringe.

    • Optional: If synthesizing the azido-diol, add TMSN₃ (2.0 eq) prior to Et₂AlF addition.

  • Incubation: Allow the mixture to warm to Room Temperature (25°C) and stir for 24–48 hours. Monitor by TLC (Et₂AlF acts as a Lewis acid; reaction is complete when epoxide spot disappears).

  • Quench:

    • Cool to 0°C.

    • Carefully add saturated aqueous NaHCO₃ (gas evolution possible).

    • Add Rochelle’s salt (potassium sodium tartrate) solution and stir vigorously for 1-2 hours to break the aluminum emulsion.

  • Workup: Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Results & Data Interpretation

Expected Yields and Selectivity

The reaction outcome depends heavily on the presence of external nucleophiles.

Reaction ConditionsMajor ProductYieldSelectivity
Et₂AlF (2 eq) Fluorohydrin (3-fluoro-1,2-diol)65-75%High Regioselectivity (C3 attack)
Et₂AlF (4 eq) + TMSN₃ Azido-diol (3-azido-1,2-diol)80-90%>95:5 Regioselectivity
Et₂AlF (Catalytic) Cyclized Furanoside (2-methoxy-THF deriv.)VariableDependent on concentration
Troubleshooting Guide
  • Issue: Low Yield / Aluminum Emulsion.

    • Cause: Incomplete hydrolysis of aluminum salts.

    • Solution: Extend the Rochelle's salt stir time to at least 2 hours or use 1M NaOH (if product is base-stable).

  • Issue: Polymerization.

    • Cause: Acetal sensitivity to strong Lewis acidity at high temperatures.

    • Solution: Keep reaction at 0°C initially and do not exceed 25°C. Ensure Et₂AlF is not degraded (should be clear solution).

  • Issue: Lack of Regioselectivity.

    • Cause: Loss of chelation control.

    • Solution: Ensure anhydrous conditions; water destroys the specific coordination geometry required for directed opening.

References

  • Jung, M. E., & Jung, Y. H. (1996).[3] Intramolecular Lewis acid catalyzed reaction of epoxy alcohols. Tetrahedron Letters, 37(3), 3-6.[3] Link

  • Beach, J. W., et al. (1993). Process for preparing modified nucleosides.[2][4][5] U.S. Patent No. 5,220,003. Washington, DC: U.S. Patent and Trademark Office. Link

  • Saito, S. (2000). Organoaluminum Compounds in Organic Synthesis. Science of Synthesis, 7, 1-4. Link

  • Maruoka, K., & Yamamoto, H. (1989). Organoaluminum reagents in organic synthesis. Tetrahedron, 44(16), 5001-5032. Link

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 5,5-Dimethoxypent-2-en-1-ol E/Z Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of E/Z isomers of 5,5-dimethoxypent-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific separation.

Introduction: The Challenge of Separating E/Z Isomers

Separating geometric isomers, such as the E and Z forms of 5,5-dimethoxypent-2-en-1-ol, presents a significant chromatographic challenge.[1] These molecules share the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond.[2] This structural similarity results in nearly identical physical properties like polarity and boiling point, making their separation difficult.[3]

The presence of the primary allylic alcohol and the acetal functional groups introduces specific polar interaction sites that are crucial for achieving separation. The subtle differences in the overall molecular dipole moment and the accessibility of the hydroxyl group for hydrogen bonding with the stationary phase are the primary handles we can exploit for separation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the E/Z isomers of 5,5-dimethoxypent-2-en-1-ol?

A1: The difficulty arises from the minimal difference in their physical properties. The E (trans) and Z (cis) isomers have very similar polarities. The separation relies on exploiting subtle differences in how their overall 3D shapes and dipole moments interact with the stationary phase. The Z-isomer, with both higher priority groups on the same side of the double bond, often has a slightly larger net dipole moment and can exhibit different steric hindrance around the hydroxyl group compared to the more linear E-isomer.

Q2: What is the expected elution order on a normal-phase silica gel column?

A2: In normal-phase chromatography with a silica gel stationary phase, elution order is primarily determined by the polarity of the compounds; less polar compounds elute first.[4][5] For E/Z isomers of allylic alcohols, the E-isomer is generally less polar than the Z-isomer. The hydroxyl group in the Z-isomer can be more sterically hindered, but the overall molecule may have a larger dipole moment. However, the more linear shape of the E-isomer often leads to weaker overall interactions with the silica surface. Therefore, the E-isomer is typically expected to elute before the Z-isomer . It is crucial to always confirm the identity of the eluted fractions using an analytical technique like NMR, as elution order can sometimes be inverted depending on the specific mobile phase conditions.[4][6]

Q3: Which chromatography technique is best suited for this separation: Flash Chromatography or HPLC?

A3: The choice depends on the scale and required purity of the separation.

  • Flash Chromatography is a cost-effective and rapid method suitable for purifying larger quantities (milligrams to grams) of material where baseline resolution is not strictly necessary.[7] It's an excellent choice for initial purification from a reaction mixture.

  • High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is the preferred method for achieving high purity, especially on an analytical or semi-preparative scale.[8][9] For difficult separations like this one, HPLC is often necessary to obtain isomerically pure fractions.[10][11]

Q4: Can I use silver nitrate-impregnated silica gel?

A4: Yes, this is a powerful technique for separating compounds containing double bonds.[8] Silver ions form reversible π-complexes with the double bond. The stability of this complex differs between the E and Z isomers, often enhancing the separation. The less sterically hindered double bond of the E-isomer typically forms a stronger complex with the silver ions, leading to its stronger retention. This can reverse the "normal" elution order, with the Z-isomer eluting first. This technique is highly effective but requires preparing the silver-impregnated silica and taking care to protect it from light.[3]

Troubleshooting Guide

This section addresses common problems encountered during the separation of 5,5-dimethoxypent-2-en-1-ol isomers.

Problem 1: Poor or No Separation (Co-elution of Isomers)

This is the most frequent issue, where the E and Z isomers elute as a single, broad peak or as two heavily overlapping peaks.

Root Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of your eluent is likely too high, causing the isomers to move too quickly through the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. If you are using a 20% Ethyl Acetate in Hexane mixture, try reducing it to 10% or 15%. Perform a systematic gradient or isocratic optimization, monitoring the separation by TLC or analytical HPLC.[7]

  • Inadequate Column Efficiency: The column may be too short, too wide, or improperly packed, leading to band broadening that obscures the small selectivity between the isomers.[12]

    • Solution (Flash Chromatography): Use a longer, narrower column for a given amount of sample. Ensure the column is packed uniformly without any channels or cracks.[7]

    • Solution (HPLC): Switch to a column with a smaller particle size (e.g., 5 µm to 3.5 µm) or a longer column to increase the number of theoretical plates.

  • Sample Overload: Injecting too much sample onto the column is a common cause of poor peak shape and resolution.[13]

    • Solution: Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is not to exceed a 1:100 ratio of sample to silica gel by weight. For preparative HPLC, perform a loading study to determine the maximum sample capacity without compromising resolution.

Problem 2: Peak Tailing

Peaks, especially the later-eluting Z-isomer, appear asymmetrical with a "tail."

Root Causes & Solutions:

  • Secondary Interactions with Silica: The primary alcohol can interact strongly with acidic silanol groups on the silica surface, causing tailing.[13]

    • Solution: Add a small amount of a polar modifier to the mobile phase. For instance, adding 0.1-0.5% triethylamine (TEA) or pyridine can mask the acidic silanol sites and improve peak shape for polar compounds. Alternatively, adding a small amount of an alcohol like isopropanol to a non-polar mobile phase can also help.

  • Contamination of the Column: Buildup of highly polar impurities from previous runs on the column inlet can cause peak distortion.[14]

    • Solution: Use a guard column for HPLC to protect the analytical column.[14] For flash chromatography, ensure the sample is reasonably clean before loading. If the column is reusable, flush it with a strong solvent (e.g., isopropanol or methanol) after each run.

Problem 3: Low Recovery of Material

The total mass of the purified isomers is significantly less than the amount of crude material loaded.

Root Causes & Solutions:

  • Irreversible Adsorption: The compound, particularly the polar alcohol, may be adsorbing irreversibly to active sites on the silica gel.

    • Solution: Similar to the peak tailing issue, deactivating the silica gel can help. This can be done by pre-treating the silica with a base like triethylamine or by adding a modifier to the mobile phase.

  • Compound Instability: The acetal group in 5,5-dimethoxypent-2-en-1-ol can be sensitive to acid. Standard silica gel is slightly acidic and can potentially cause degradation of the compound on the column over long run times.

    • Solution: Use neutralized silica gel or an alternative stationary phase like alumina (neutral or basic). Alternatively, minimize the time the compound spends on the column by using a slightly stronger (but still resolving) mobile phase or by applying pressure to speed up the elution in flash chromatography.

Experimental Protocols & Data

Protocol 1: Method Development for Flash Chromatography

This protocol outlines a systematic approach to developing a separation method using standard silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the E/Z mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity. Start with low polarity and work your way up.

    • Goal: Find a solvent system that gives a good separation (ΔRf > 0.1) and an Rf value for the lower spot of approximately 0.2-0.3.

Table 1: Example TLC Solvent Systems for Method Development
Mobile Phase (Ethyl Acetate / Hexane) Observations
5% EtOAc / 95% HexaneSpots remain at the baseline (Rf ~ 0.05).
10% EtOAc / 90% HexaneSlight separation, spots still low (Rf ~ 0.15).
15% EtOAc / 85% Hexane Good separation (Rf10.3, Rf20.2). Promising starting point.
20% EtOAc / 80% HexaneSpots are higher (Rf > 0.4), separation may decrease.
  • Column Packing & Sample Loading:

    • Select a column size appropriate for your sample amount.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase.

    • Dissolve the crude sample in a minimal amount of solvent and load it onto the column.

  • Elution & Fraction Collection:

    • Begin elution with the mobile phase identified in the TLC analysis (e.g., 15% EtOAc/Hexane).

    • Collect small fractions and monitor them by TLC to identify which contain the pure isomers.

Workflow for Troubleshooting Flash Chromatography

G start Start: E/Z Mixture tlc TLC Screen (e.g., 5-25% EtOAc/Hex) start->tlc decision_tlc Good Separation? (ΔRf > 0.1, Rf ~0.25) tlc->decision_tlc run_column Run Flash Column with Optimal Solvent System decision_tlc->run_column Yes adjust_solvent Adjust Solvent Polarity decision_tlc->adjust_solvent No analyze_fractions Analyze Fractions (TLC/NMR) run_column->analyze_fractions adjust_solvent->tlc decision_column Separation Successful? analyze_fractions->decision_column end Pure E and Z Isomers decision_column->end Yes troubleshoot Enter Troubleshooting (See Guide) decision_column->troubleshoot No

Caption: Method development workflow for flash chromatography.

Protocol 2: Optimization for Preparative HPLC

For baseline separation and high purity, HPLC is recommended.

  • Analytical Method Development:

    • Use a normal-phase analytical column (e.g., Silica or Diol, 4.6 x 250 mm, 5 µm).

    • Start with an isocratic mobile phase of low polarity, such as 5% Isopropanol (IPA) in Hexane.

    • Optimize the percentage of the polar modifier (IPA) to achieve a resolution (Rs) > 1.5.

    • Keep the flow rate optimal for the column diameter (e.g., 1 mL/min for 4.6 mm ID).

Table 2: Example HPLC Isocratic Conditions
Mobile Phase (IPA / Hexane) Retention Time (E) Retention Time (Z) Resolution (Rs)
2% IPA / 98% Hexane15.2 min16.5 min1.3
3% IPA / 97% Hexane 10.1 min 11.0 min 1.6
5% IPA / 95% Hexane6.5 min6.9 min0.9
  • Scaling to Preparative Scale:

    • Once the analytical method is optimized, scale it to a larger preparative column.

    • Adjust the flow rate according to the column diameter: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)².

    • Calculate the sample load based on a prior loading study.

    • Inject the sample and collect fractions based on the UV detector signal.

Troubleshooting Logic for HPLC Co-elution

G start Problem: Co-elution in HPLC check_solvent Is % Polar Modifier (e.g., IPA) < 5%? start->check_solvent check_flow Is Flow Rate Optimal? start->check_flow check_load Is Sample Load Low? start->check_load sol_solvent Decrease % Modifier (e.g., from 5% to 3% IPA) check_solvent->sol_solvent No sol_flow Reduce Flow Rate (e.g., 1.0 -> 0.8 mL/min) check_flow->sol_flow No sol_load Decrease Injection Volume/ Concentration check_load->sol_load No adv_column Still No Separation? Consider a Different Stationary Phase sol_solvent->adv_column sol_flow->adv_column sol_load->adv_column sol_diol Try a Diol Column (different selectivity) adv_column->sol_diol sol_ag Try Silver-Ion (Ag+) Chromatography adv_column->sol_ag

Caption: Logical steps for troubleshooting poor HPLC resolution.

References

  • Filo. (2023, October 1). How do you separate e and z isomers? Retrieved from Filo. [Link]

  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from University of Nebraska-Lincoln. [Link]

  • Chemistry Steps. (n.d.). E and Z Alkene Configuration with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC. Journal of Chromatography A, 909(2), 215–223. [Link]

  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from Helda. [Link]

  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from Rotachrom Technologies. [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from AFIN-TS. [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv Technology Corporation. [Link]

  • ResearchGate. (2016, December 7). How to separate E and Z isomers? Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Retrieved from PubMed. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Optical resolution and absolute stereochemistry of trans-2,5-dimethyl-1-phenyl-1-silacyclopentane. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 9). The Hydroxyl Group-Solvent and Carbonyl Group-Solvent Specific Interactions for Some Selected Solutes Including Positional Isomers in Acetonitrile/Water Mixed Solvents Monitored by HPLC. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 5). A case of Z/E-isomers elution order inversion caused by cosolvent percentage change in supercritical fluid chromatography. Retrieved from ResearchGate. [Link]

  • Chromatography Forum. (2015, October 2). Trouble resolving isomers. Retrieved from Chromatography Forum. [Link]

  • Inorganic Chemistry Frontiers. (2022, June 9). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from Royal Society of Chemistry. [Link]

  • Chromatography Forum. (2015, August 19). Alkenes separation on a non polar column. Retrieved from Chromatography Forum. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]

  • Taylor & Francis Online. (n.d.). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. Retrieved from Taylor & Francis Online. [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Regis Technologies. [Link]

  • Chromatography Online. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from Chromatography Online. [Link]

  • Chemistry Stack Exchange. (2017, March 3). How to determine the order of elution in silica gel column chromatography? Retrieved from Chemistry Stack Exchange. [Link]

  • Shodex HPLC Columns. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from Shodex. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from Element Lab Solutions. [Link]

  • YouTube. (2024, December 29). In Silica Gel Chromatography Which Compounds Elute First? Retrieved from YouTube. [Link]

Sources

Stability of 5,5-Dimethoxypent-2-en-1-ol in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,5-Dimethoxypent-2-en-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this bifunctional molecule. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5,5-Dimethoxypent-2-en-1-ol?

The primary stability concern for 5,5-Dimethoxypent-2-en-1-ol is the sensitivity of its acetal functional group to acidic conditions. The molecule also contains an allylic alcohol, which has its own distinct reactivity, but the acetal is the most labile group under common laboratory conditions. While stable in neutral to strongly basic environments, even trace amounts of acid can catalyze its degradation.[1]

Q2: Why is 5,5-Dimethoxypent-2-en-1-ol unstable in acidic conditions, and what is the degradation pathway?

5,5-Dimethoxypent-2-en-1-ol is unstable in the presence of aqueous acid due to the rapid hydrolysis of the acetal group.[2][3] This reaction is a reversible equilibrium process, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[4][5]

The degradation proceeds via a well-established acid-catalyzed mechanism:

  • Protonation: One of the methoxy oxygen atoms is protonated by an acid (H₃O⁺), converting the methoxy group into a good leaving group (methanol).[6]

  • Elimination & Resonance Stabilization: The protonated methoxy group departs as methanol. The resulting carbocation is stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom, forming an oxonium ion.[6][7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

  • Repeat for the Second Methoxy Group: The process repeats—the second methoxy group is protonated, leaves as methanol, and the resulting protonated carbonyl is deprotonated to yield the final aldehyde product.

This entire process effectively converts the stable acetal back into its parent carbonyl compound.

Q3: What are the expected degradation products in an acidic aqueous medium?

Under acidic conditions, 5,5-Dimethoxypent-2-en-1-ol will hydrolyze to yield 4-oxopent-2-en-1-ol and two equivalents of methanol . It is critical to account for the formation of these byproducts in your reaction mixture, as the newly formed aldehyde can potentially undergo further reactions depending on the experimental conditions.

Q4: How stable is 5,5-Dimethoxypent-2-en-1-ol under basic conditions?

The compound is highly stable in basic and neutral conditions. The acetal functional group is resistant to cleavage by bases, which is why acetals are frequently used as protecting groups for aldehydes and ketones during reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums, or hydride reductions).[1][3] The allylic alcohol can be deprotonated by a strong base to form an alkoxide, but the core structure of the molecule remains intact.[8]

Troubleshooting Guide

Problem: My reaction yield is low, and I'm observing unexpected byproducts when using an acidic catalyst or running reactions in protic solvents.

This is a classic symptom of acetal hydrolysis. The acidic catalyst is likely cleaving the acetal group, leading to the degradation of your starting material.

Causality & Troubleshooting Steps:

  • Adventitious Acid: Silica gel, certain grades of solvents, or even atmospheric CO₂ in non-buffered aqueous solutions can introduce sufficient acidity to catalyze hydrolysis.

    • Solution: Ensure all glassware is clean and dry. Use high-purity, neutral-grade solvents. If performing chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Presence of Water: The hydrolysis reaction requires water.[5]

    • Solution: If the reaction chemistry allows, use anhydrous conditions. Dry your solvents using appropriate methods (e.g., molecular sieves) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves (4Å) are particularly effective at trapping water and driving the equilibrium away from hydrolysis.[9]

  • Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Solution: If possible, run your reaction at a lower temperature to minimize the rate of the degradation side reaction.

Problem: How can I monitor the stability of 5,5-Dimethoxypent-2-en-1-ol in my specific reaction conditions?

Proactive monitoring is key to understanding the compound's behavior.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting material (acetal) will have a different Rf value than the more polar degradation product (the aldehyde/alcohol). You can spot your reaction mixture over time to visually track the appearance of the new, lower-Rf spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. You can monitor the disappearance of the characteristic methoxy protons signal (a singlet at ~3.2-3.4 ppm) and the appearance of a new aldehyde proton signal (a singlet at ~9.5-10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating volatile components and confirming the molecular weights of the starting material and its degradation products.

Data Summary & Visualization

Table 1: Stability Profile of 5,5-Dimethoxypent-2-en-1-ol
ConditionStabilityPrimary Degradation PathwayKey Considerations
Acidic (pH < 6) Unstable Acid-catalyzed hydrolysis of the acetal group.[2][6]Rate of degradation increases with lower pH, higher temperature, and presence of water.
Neutral (pH ~7) Generally Stable Minimal to no degradation.Long-term storage in unbuffered aqueous solutions may lead to slow hydrolysis.
Basic (pH > 8) Highly Stable No degradation of the acetal group.[3]Ideal condition for reactions where the acetal must remain intact.
Diagram 1: Acid-Catalyzed Hydrolysis of 5,5-Dimethoxypent-2-en-1-ol

G cluster_start Step 1: Protonation cluster_attack1 Step 3: Water Attack cluster_deprot1 Step 4: Deprotonation cluster_repeat Steps 5-8: Repeat A 5,5-Dimethoxypent-2-en-1-ol B Protonated Acetal A->B + H₃O⁺ H3O H₃O⁺ C Oxonium Ion (Resonance Stabilized) B->C D Protonated Hemiacetal C->D + H₂O H2O_1 H₂O E Hemiacetal Intermediate D->E - H₃O⁺ F 4-oxopent-2-en-1-ol (Final Product) E->F Acid-Catalyzed Sequence (similar to steps 1-4) MeOH CH₃OH

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Storage: Store 5,5-Dimethoxypent-2-en-1-ol in a tightly sealed container in a cool, dry place. For long-term storage, especially in solution, ensure the solvent is aprotic and non-acidic (e.g., DCM, THF, Ethyl Acetate) or buffer aqueous solutions to pH > 7.5.

  • Handling: Avoid contact with acidic materials. Use clean, dry glassware. When weighing or transferring, minimize exposure to humid air. For reactions requiring basic conditions, this compound is robust and requires no special precautions beyond those standard for the other reagents.

Protocol 2: Workflow for Monitoring Stability in a Protic Solvent

This protocol provides a general method to assess the stability of the compound under your specific experimental conditions.

Caption: Workflow for a kinetic stability study.

Detailed Steps:

  • Preparation: Prepare a stock solution of 5,5-Dimethoxypent-2-en-1-ol of a known concentration (e.g., 10 mg/mL) in your solvent of interest (e.g., methanol, water/THF mixture).

  • Time Zero Sample: Immediately take an aliquot of the solution. If necessary, quench any potential reaction by adding a small amount of saturated sodium bicarbonate solution. Analyze this sample via your chosen method (TLC, NMR, etc.) to establish a baseline.

  • Initiate Experiment: To the remaining solution, add the acidic or basic reagent you wish to test. For example, add a catalytic amount of p-toluenesulfonic acid for acidic conditions.

  • Incubation: Stir the solution at the intended reaction temperature.

  • Time Points: Withdraw aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hr). Immediately quench each aliquot as described in step 2.

  • Analysis: Analyze all quenched samples. Compare the disappearance of the starting material spot/signal and the appearance of the degradation product's spot/signal over time to determine the compound's stability under these conditions.

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK! [YouTube]. [Link]

  • Dr. Sarah Norris. (2018). Hydrolysis of acetals. [YouTube]. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • SLT. (2025). Why Allylic Alcohol Is Stable. [Link]

  • EBSCO Research Starters. Allylic Alcohols. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5,5-Dimethoxypent-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Dimethoxypent-2-en-1-ol is a critical bifunctional intermediate often used in the synthesis of complex carbohydrates, pheromones, and macrocycles. Its utility relies on the differential reactivity of the protected aldehyde (acetal) and the free allylic alcohol.

This guide provides a rigorous spectral analysis of the molecule, focusing on isomeric differentiation (E vs. Z) and functional group verification . Unlike standard spectral lists, this document compares the target molecule against its synthetic precursors and potential impurities, providing a self-validating logic for structural confirmation.

Part 1: Structural Context & Causality

To interpret the NMR spectrum accurately, one must understand the electronic environment of each proton set. The molecule contains three distinct zones:[1]

  • The Acetal Terminus (C5): Electron-deficient due to two oxygen attachments, resulting in a distinct downfield methine signal.

  • The Olefinic Core (C2=C3): The geometry here (cis or trans) dictates the coupling constants (

    
    -values), which is the primary quality control metric.
    
  • The Allylic Alcohol (C1): The chemical shift of this methylene group confirms the oxidation state (alcohol vs. ester or aldehyde).

Synthesis Context for Spectral Analysis

This molecule is typically synthesized via the reduction of Methyl 5,5-dimethoxypent-2-enoate . Therefore, the NMR analysis must prove:

  • Complete Reduction: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of the hydroxymethyl signal (~4.1 ppm).

  • Stereoretention: Confirmation that the double bond geometry (usually E) was preserved during reduction.

Part 2: Comparative Analysis (Performance & Alternatives)

Comparison 1: Isomeric Purity (E vs. Z Isomers)

The most common impurity is the Z (cis) isomer. Differentiating these is critical for downstream stereoselective reactions.

Feature(E)-Isomer (Target) (Z)-Isomer (Alternative/Impurity) Causality/Mechanism
Olefin Coupling (

)
15.0 – 16.0 Hz 10.0 – 11.5 Hz Karplus relationship; dihedral angle of 180° (E) vs 0° (Z) maximizes orbital overlap in E.
Allylic CH₂ (H-4) Shift ~2.35 ppm~2.45 ppmSteric compression in Z isomer typically causes a slight downfield shift (deshielding).
Thermodynamic Stability HighModerateZ-isomer often isomerizes to E under acidic conditions or thermal stress.
Comparison 2: Functional Group Verification (Target vs. Precursor)

Distinguishing the product from the starting ester (Methyl 5,5-dimethoxypent-2-enoate).

Proton GroupTarget: Alcohol Precursor: Methyl Ester Diagnostic Action
H-1 (CH₂-O) Doublet/Multiplet @ 4.15 ppm N/A (Carbonyl Carbon)Confirm presence of CH₂ adjacent to OH.
Ester Methyl (-COOCH₃) Absent Singlet @ 3.73 ppm Integration must be zero in purified product.
Acetal Methines Triplet @ 4.45 ppm Triplet @ 4.48 ppm Shift remains relatively constant, serving as an internal reference.

Part 3: Detailed 1H NMR Assignment (400 MHz, CDCl₃)

Sample Preparation: ~10 mg sample in 0.6 mL CDCl₃. Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-5 4.45Triplet (

)
1H

Acetal Methine. Most downfield aliphatic proton due to two geminal oxygens.
H-2/H-3 5.65 – 5.85Multiplet (

)
2H

Vinylic Protons. The overlap often requires 2D NMR (COSY) to resolve fully, but the large trans coupling is usually visible on the edges.
H-1 4.12Doublet (

)*
2H

Hydroxymethyl. Note: Signal may appear as a broad singlet if OH exchange is rapid.
Methoxy 3.32Singlet (

)
6H-Acetal Methyls. Characteristic sharp singlet, integrating to 6 protons.
H-4 2.38Triplet of Doublets2H

,

Allylic Methylene. Couples to both the acetal (H-5) and the alkene (H-3).
-OH 1.8 - 2.5Broad Singlet1H-Hydroxyl. Highly variable. Shift depends on concentration and water content.[2]

Critical Note on Solvent Effects:

  • CDCl₃: The -OH proton is often broad and does not couple to H-1. H-1 appears as a doublet (coupling to H-2).

  • DMSO-d₆: The -OH proton usually appears as a sharp triplet (coupling to H-1) around 4.5-5.0 ppm. H-1 becomes a triplet of doublets. Use DMSO if confirmation of the primary alcohol is ambiguous.

Part 4: Experimental Protocols

Protocol A: Standard Purity Assessment (CDCl₃)

Use this for routine purity checks during synthesis.

  • Preparation: Dissolve 5-10 mg of oil in 0.6 mL CDCl₃ (filtered through basic alumina if the acetal is sensitive to trace acid).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (sufficient for protons).

    • Scans (NS): 16.

  • Processing:

    • Calibrate reference to residual CHCl₃ at 7.26 ppm.

    • Validation Step: Integrate the Methoxy singlet (3.32 ppm) and set value to 6.00.

    • Pass Criteria: The alkene region (5.6-5.9 ppm) must integrate to 2.00 (

      
       0.1).
      
Protocol B: Isomer Quantification (qNMR)

Use this when calculating E/Z ratio for publication.

  • Relaxation: Increase D1 to 10 seconds to ensure full relaxation of all isomers.

  • Window Function: Apply no line broadening (LB = 0) to resolve the coupling constants of the olefinic region.

  • Calculation:

    
    
    Note: The Z-alkene signals will likely appear slightly upfield or downfield of the main E-cluster depending on the specific shielding.
    

Part 5: Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Logic

This flowchart illustrates the decision-making process for assigning the structure based on spectral data.

NMR_Logic Start Unknown Spectrum Analysis Check_OMe Check 3.3 ppm (Singlet) Start->Check_OMe Step 1: Verify Acetal Check_Alkene Check 5.5-6.0 ppm (Multiplet) Check_OMe->Check_Alkene Integral = 6H? Measure_J Measure Coupling Constant (J) Check_Alkene->Measure_J Step 2: Determine Geometry Decision_E Conclusion: (E)-Isomer Measure_J->Decision_E J ~ 15 Hz Decision_Z Conclusion: (Z)-Isomer Measure_J->Decision_Z J ~ 10 Hz Check_H1 Check 4.1 ppm (Doublet) Check_H1->Decision_E Signal at 4.1 ppm confirmed Decision_Ester Impurity: Unreduced Ester Check_H1->Decision_Ester Signal at 3.7 ppm instead? Decision_E->Check_H1 Step 3: Verify Oxidation State

Caption: Decision tree for confirming the identity and stereochemistry of 5,5-Dimethoxypent-2-en-1-ol using 1H NMR markers.

Diagram 2: Synthesis & Impurity Pathway

Understanding where the signals come from in the context of synthesis.

Synthesis_Path cluster_signals Key Spectral Shift Precursor Methyl Ester (Precursor) -COOMe signal @ 3.7 Target 5,5-Dimethoxypent-2-en-1-ol (Target) -CH2OH signal @ 4.1 Precursor->Target Reduction (DIBAL-H) Aldehyde Free Aldehyde (Deprotected) -CHO signal @ 9.5 Target->Aldehyde Acid Hydrolysis (Impurity)

Caption: Spectral shift progression from precursor ester to target alcohol, and potential degradation to aldehyde.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • OpenOChem. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved February 5, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved February 5, 2026, from [Link]

Sources

A Predictive Guide to the 13C NMR Chemical Shifts of 5,5-Dimethoxypent-2-en-1-ol: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous structural determination of novel organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. This guide presents a comprehensive, in-depth analysis of the predicted 13C NMR chemical shifts for the novel compound 5,5-Dimethoxypent-2-en-1-ol. In the absence of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging established 13C NMR principles and experimental data from structurally analogous compounds to provide a reliable predictive framework.

The Logic of Predictive 13C NMR Spectroscopy

The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the final observed chemical shift. By dissecting a molecule into its constituent functional groups and comparing them to well-characterized analogous structures, we can build a robust prediction of the 13C NMR spectrum. This approach is not merely theoretical; it is a practical tool frequently employed in the initial stages of structural confirmation and in the design of synthetic routes.

For 5,5-Dimethoxypent-2-en-1-ol, our predictive methodology is twofold:

  • Analysis of the Unsaturated Alcohol Backbone: We will utilize experimental data from trans-pent-2-en-1-ol as a foundational model for the C1 to C4 portion of our target molecule.

  • Analysis of the Acetal Terminus: The chemical shifts of the C5 carbon, the two methoxy carbons, and the influence on the adjacent C4 carbon will be predicted based on the well-established chemical shift ranges for aliphatic acetals.

Comparative Analysis of Predicted 13C NMR Chemical Shifts

The following table presents the predicted 13C NMR chemical shifts for 5,5-Dimethoxypent-2-en-1-ol, alongside the experimental data for our chosen reference compounds, trans-2-pentene, and the typical range for acetal carbons. This side-by-side comparison provides a clear rationale for our predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm) for 5,5-Dimethoxypent-2-en-1-olExperimental Chemical Shift (δ, ppm) for trans-2-PenteneTypical Chemical Shift (δ, ppm) for AcetalsRationale for Prediction
C1 (-CH2OH)~63-60-80[1]The presence of the electronegative hydroxyl group deshields the C1 carbon, shifting it significantly downfield into the typical range for a primary alcohol.
C2 (=CH-)~128125-130-The C2 carbon is part of a double bond and is adjacent to the allylic alcohol. Its chemical shift is expected to be similar to that of the corresponding carbon in trans-2-pentene.
C3 (=CH-)~133130-135-Similar to C2, the C3 vinylic carbon's chemical shift is primarily influenced by its position in the double bond and is predicted to be in a similar range to that of trans-2-pentene.
C4 (-CH2-)~35--This methylene carbon is alpha to the acetal group. The electronegative oxygens of the acetal will cause a moderate downfield shift compared to a simple alkane.
C5 (-CH(OCH3)2)~103-90-100[1]The C5 carbon is an acetal carbon, directly bonded to two oxygen atoms. This results in a significant downfield shift into the characteristic acetal region.
-OCH3 ~53--The two methoxy carbons are equivalent and their chemical shifts are typical for carbons in an ether or acetal linkage, influenced by the electronegative oxygen atom.

Visualizing the Predicted Chemical Environments

The following diagram illustrates the structure of 5,5-Dimethoxypent-2-en-1-ol with the predicted 13C NMR chemical shift ranges for each carbon atom, providing a clear visual reference for spectral assignment.

Caption: Predicted 13C NMR chemical shifts for 5,5-Dimethoxypent-2-en-1-ol.

In-Depth Analysis of Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. Let's delve into the specific substituent effects at play in 5,5-Dimethoxypent-2-en-1-ol:

  • The Hydroxyl Group (-OH) at C1: The highly electronegative oxygen atom of the hydroxyl group withdraws electron density from C1, causing a significant deshielding effect and a downfield shift to approximately 63 ppm. This is a characteristic chemical shift for a primary alcohol.[1][2]

  • The Alkene Double Bond (C2=C3): The sp2 hybridization of the vinylic carbons C2 and C3 results in their chemical shifts appearing in the downfield region typical for alkenes (approximately 100-150 ppm).[3] The substitution pattern of the double bond will cause slight variations between C2 and C3.

  • The Acetal Group at C5: The C5 carbon is bonded to two electronegative oxygen atoms. This strong deshielding effect is additive and shifts the C5 signal significantly downfield to the characteristic acetal region of around 103 ppm.[1] The two methoxy carbons (-OCH3) are equivalent due to free rotation around the C5-O bonds and are expected to appear as a single signal around 53 ppm, a typical value for carbons in an ether linkage.

  • The Methylene Bridge (C4): The C4 carbon is in an aliphatic environment but is adjacent to the electron-withdrawing acetal group. This proximity to the electronegative oxygen atoms will cause a moderate downfield shift compared to a simple alkane, predicted to be around 35 ppm.

Experimental Protocol for 13C NMR Data Acquisition

To validate these predictions, the following experimental protocol for acquiring the 13C NMR spectrum of 5,5-Dimethoxypent-2-en-1-ol is recommended.

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the purified 5,5-Dimethoxypent-2-en-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for 13C frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical acquisition parameters:

      • Spectral width: ~250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

      • Pulse angle: 30-45 degrees

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.0 ppm.

    • Integrate the signals (while not strictly quantitative in standard 13C NMR, relative intensities can be informative).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C Spectrum (Proton Decoupled) setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference

Caption: A streamlined workflow for the acquisition of 13C NMR data.

Conclusion

This guide provides a robust, data-driven prediction of the 13C NMR chemical shifts for 5,5-Dimethoxypent-2-en-1-ol. By leveraging a comparative analysis with structurally related compounds and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for the initial structural assignment of this molecule. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comprehensive approach underscores the power of predictive spectroscopy as an indispensable tool in modern chemical research and development.

References

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). trans-2-Pentene. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.